molecular formula C21H18FN3O2S B2726394 1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1798046-34-0

1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2726394
CAS No.: 1798046-34-0
M. Wt: 395.45
InChI Key: RQAAJNZMHMDWPT-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazolyl group, and a pyrrolidine ring.

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the fluorophenyl and thiazolyl intermediates, followed by their coupling with the pyrrolidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Scientific Research Applications

1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-(3-bromophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)-5-oxopyrrolidine-3-carboxamide: The presence of a bromophenyl group can affect the compound’s reactivity and interactions with biological targets.

    1-(3-methylphenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)-5-oxopyrrolidine-3-carboxamide: The methylphenyl group may influence the compound’s solubility and stability.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Biological Activity

1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, including anticancer and antimicrobial properties, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by its unique structural features, including a pyrrolidine ring, a thiazole moiety, and a fluorophenyl group. The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Core : The initial step often includes the reaction of appropriate carboxylic acids with amines to form the pyrrolidine structure.
  • Thiazole Formation : The thiazole component is synthesized through cyclization reactions involving thiourea derivatives.
  • Final Assembly : The final compound is obtained through coupling reactions that link the thiazole and pyrrolidine components with the fluorophenyl group.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of 5-oxopyrrolidine have shown promising results against various cancer cell lines, including A549 lung cancer cells.

CompoundCell LineViability Reduction (%)Reference
1A54963.4
2A54921.2
3A54938.3

These findings suggest that the incorporation of specific substituents can enhance the anticancer activity of similar compounds.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. Studies indicate that derivatives containing thiazole rings often exhibit significant antibacterial activity.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Chromobacterium violaceum>128

The presence of the fluorophenyl group in the structure may enhance interaction with bacterial targets, potentially leading to improved efficacy against resistant strains.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Anticancer Screening : In vitro studies showed that certain derivatives significantly reduced cell viability in A549 cells compared to untreated controls, highlighting their potential as anticancer agents.
  • Antimicrobial Resistance : Research on similar thiazole-containing compounds demonstrated effectiveness against resistant strains of Staphylococcus aureus, showcasing their potential in treating infections caused by multidrug-resistant pathogens.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-13-23-19(12-28-13)17-7-2-3-8-18(17)24-21(27)14-9-20(26)25(11-14)16-6-4-5-15(22)10-16/h2-8,10,12,14H,9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAAJNZMHMDWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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